![molecular formula C17H20N2OS2 B2822632 N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-16-2](/img/structure/B2822632.png)

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

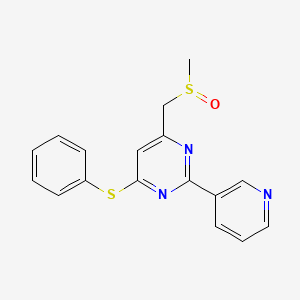

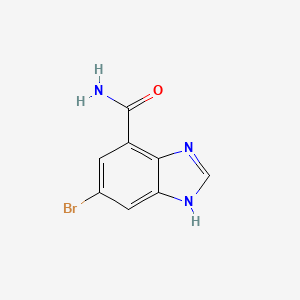

The compound “N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide” seems to be a derivative of 4,5,6,7-tetrahydrobenzo[d]thiazole . These types of compounds have been studied for their inhibitory activity against certain kinases .

Synthesis Analysis

The synthesis of similar compounds involves the design of a novel lead from a known inhibitor, followed by the creation of structural analogs of the lead . These analogs are then screened and a series of “tetrahydrobenzo[d]thiazoles” are synthesized .Molecular Structure Analysis

The molecular structure of these compounds seems to play a vital role in their inhibitory activity. For instance, the presence of a carboxyl group at the meta position of the phenyl ring has been suggested to be crucial for dual kinase inhibition .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve the creation of structural analogs of a known lead compound .Scientific Research Applications

- Application : The compound has been designed as a dual kinase inhibitor against both CK2 and GSK3β. By inhibiting both kinases simultaneously, it aims to prevent PTEN deactivation more efficiently .

- Application : Analogues of this compound have been optimized as DNA gyrase inhibitors. These analogs exhibit improved inhibition of DNA gyrase and topoisomerase IV from bacteria such as Staphylococcus aureus and Escherichia coli, with IC50 values in the nanomolar range .

- Application : Schiff-bases derived from 4,5,6,7-tetrahydrobenzo[d]thiazole have demonstrated promising anti-cancer potency. Researchers have explored their effects on cancer cells, potentially leading to novel therapeutic strategies .

Dual Kinase Inhibition

DNA Gyrase Inhibition

Anti-Cancer Potential

Mechanism of Action

Target of Action

The primary targets of this compound are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner, which causes its deactivation .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the phosphorylation and subsequent deactivation of PTEN . This results in the preservation of PTEN’s tumor suppressor function .

Biochemical Pathways

The compound affects the PTEN/PI3K/AKT pathway . Normally, CK2 and GSK3β phosphorylate PTEN, leading to its deactivation and a subsequent increase in PI3K/AKT signaling . By inhibiting CK2 and GSK3β, the compound prevents PTEN deactivation, thereby reducing PI3K/AKT signaling .

Result of Action

The inhibition of CK2 and GSK3β by the compound leads to the preservation of PTEN’s tumor suppressor function . This results in a decrease in PI3K/AKT signaling, which is often upregulated in various types of cancer . Therefore, the compound may have potential anti-cancer effects .

Future Directions

properties

IUPAC Name |

3-(4-methylphenyl)sulfanyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2OS2/c1-12-6-8-13(9-7-12)21-11-10-16(20)19-17-18-14-4-2-3-5-15(14)22-17/h6-9H,2-5,10-11H2,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTUSRCCLXHINSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)amino)-2-methyl-1-oxopropan-2-yl acetate](/img/structure/B2822553.png)

![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2822562.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide](/img/structure/B2822563.png)

![(1S,2R,6S,7R)-3-Oxatricyclo[5.3.0.02,6]decan-8-one](/img/structure/B2822567.png)